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Introduction
The effective screening and evaluation of novel antitubercular agents necessitate robust and

reproducible assays that can determine a compound's activity against both actively replicating

and non-replicating Mycobacterium tuberculosis (M. tb). The Microplate Alamar Blue Assay

(MABA) is a widely used colorimetric method for determining the minimum inhibitory

concentration (MIC) of compounds against replicating mycobacteria.[1][2][3][4][5][6][7] For

assessing activity against the persistent, non-replicating state of M. tb, which is crucial for

developing sterilizing drugs, the Low-Oxygen-Recovery Assay (LORA) provides a high-

throughput screening method.[1][8][9][10][11]

These application notes provide detailed protocols for both the MABA and LORA, intended for

use by researchers, scientists, and drug development professionals in the field of tuberculosis

research.
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Microplate Alamar Blue Assay (MABA) for
Replicating M. tuberculosis
The MABA is a colorimetric assay that provides a quantitative determination of drug

susceptibility against replicating strains of M. tuberculosis.[1][3][5] The assay relies on the

reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a

color change from blue to pink, which can be visually assessed or quantified fluorometrically.[2]

[4][6] This method is known for being rapid, inexpensive, and suitable for high-throughput

screening.[2][4]
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Caption: MABA Experimental Workflow Diagram.
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MABA Protocol
Preparation of M. tuberculosis Inoculum:

Culture M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented

with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05%

Tween 80.

Incubate at 37°C until the culture reaches an optical density at 570 nm (A570) of

approximately 1.0.

Dilute the bacterial suspension to a McFarland standard of 1 and then further dilute 1:25 in

Middlebrook 7H9-OADC broth.[12]

Preparation of Drug Dilutions:

Prepare serial twofold dilutions of the test compounds in a separate 96-well plate or in

tubes. The final concentrations should be adjusted to account for the 1:1 dilution with the

bacterial inoculum.

Assay Plate Setup:

Add 200 µL of sterile deionized water to the outer perimeter wells of a sterile 96-well

microplate to minimize evaporation.[7]

Add 100 µL of the appropriate drug dilution to the designated wells.

Add 100 µL of the prepared M. tb inoculum to each well containing the drug dilutions,

bringing the final volume to 200 µL.[4]

Include drug-free wells (inoculum only) as growth controls and wells with medium only as

sterile controls.[4][12]

Incubation:

Seal the plates with Parafilm and incubate at 37°C for 5 to 7 days.[4][12]

Addition of Alamar Blue and Final Reading:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://journals.asm.org/doi/10.1128/jcm.02083-07
https://www.researchgate.net/figure/Anti-Mycobacterial-activity-by-Alamar-Blue-assay-MABA_fig1_277878254
https://pmc.ncbi.nlm.nih.gov/articles/PMC104543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104543/
https://journals.asm.org/doi/10.1128/jcm.02083-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC104543/
https://journals.asm.org/doi/10.1128/jcm.02083-07
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the initial incubation, add 50 µL of a 1:1 mixture of 10x Alamar Blue reagent and 10%

Tween 80 to a control well.[4]

Re-incubate the plate at 37°C for 24 hours.[4]

If the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells. If it

remains blue, re-incubate and check daily until the control is pink, indicating sufficient

growth.[4]

The MIC is defined as the lowest drug concentration that prevents the color change from

blue to pink.[5] Results can be read visually or by measuring fluorescence (excitation at

530 nm, emission at 590 nm).

MABA Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for several

standard antitubercular drugs against M. tuberculosis H37Rv as determined by the MABA.

Drug MIC (µg/mL) MIC (µM)

Isoniazid (INH) ≤0.25[12] 0.476 ± 0.009[13]

Rifampicin (RIF) ≤1.0[12] 0.053 ± 0.007[13]

Ethambutol (EMB) ≤2.5[12] -

Streptomycin (SM) ≤1.0[12] 0.82 ± 0.083[13]

Ciprofloxacin (CIP) ≤1.0[12] -

Capreomycin (CAP) - 1.89 ± 0.095[13]

PA-824 - 0.16 ± 0.007[13]

OPC-67683 - 0.009 ± 0.001[13]

Note: MIC values can vary between studies and bacterial strains.
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Low-Oxygen-Recovery Assay (LORA) for Non-
Replicating M. tuberculosis
LORA is a high-throughput, luminescence-based assay designed to screen compounds against

non-replicating (NRP) M. tuberculosis.[8][9] This assay is critical for identifying drugs that can

shorten the lengthy tuberculosis treatment regimen by targeting the persistent bacterial

subpopulation.[9][11] LORA utilizes a recombinant M. tb strain expressing a bacterial luciferase

gene.[1][8][9][10] The bacteria are adapted to low-oxygen conditions to induce a non-replicating

state. After drug exposure under anaerobic conditions, a brief aerobic "recovery" period allows

for the measurement of luminescence, which is proportional to bacterial viability.[8][9]
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Caption: LORA Experimental Workflow Diagram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b104521?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LORA Protocol
Preparation of NRP M. tuberculosis Inoculum:

Use a strain of M. tuberculosis H37Rv containing a plasmid with a bacterial luciferase

gene (e.g., driven by an acetamidase promoter).[8][9][11]

Adapt the culture to low-oxygen conditions through extended culture in a fermentor with a

controlled headspace ratio (e.g., 0.5) to induce a non-replicating persistent state.[8][9][11]

Dilute the adapted culture to an A570 of 0.03 to 0.05, which corresponds to approximately

5 × 105 to 2 × 106 CFU/mL.[8]

Preparation of Drug Dilutions:

Prepare twofold serial dilutions of the test compounds in a volume of 100 µL in black 96-

well microtiter plates suitable for luminescence readings.[8]

Assay Plate Setup:

Add 100 µL of the adapted cell suspension to the wells containing the drug dilutions.[8]

Include appropriate controls (e.g., drug-free wells for maximum luminescence and wells

with high concentrations of an active drug for minimum luminescence).

Anaerobic Incubation:

Place the microplate cultures under anaerobic conditions (oxygen concentration < 0.16%).

This can be achieved using an anaerobic chamber or system like an Anoxomat with cycles

of evacuation and filling with a gas mixture (e.g., 10% H2, 5% CO2, and balance N2).[8]

Incubate the plates anaerobically for 10 days.[8][9][11]

Aerobic Recovery and Luminescence Reading:

After the anaerobic incubation, transfer the plates to a normal aerobic environment for a

"recovery" phase of 28 hours.[8][9][11]
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Measure the luminescence in Relative Light Units (RLU) using a luminometer. The

luminescent signal is proportional to the number of viable bacteria.[8][9]

LORA Data Presentation
The LORA is a robust assay suitable for high-throughput screening, with a Z' factor typically in

the range of 0.58 to 0.84, indicating good assay quality.[8][9][11]

The following table presents a qualitative summary of the activity of different classes of

antimicrobial agents against non-replicating M. tuberculosis as determined by LORA.

Drug Class Activity against NRP M. tb

Cell Wall Synthesis Inhibitors Inactive[8][9][11]

Other Cellular Target Inhibitors Varied Range of Activities[8][9][11]

Note: Specific MIC values from LORA are highly dependent on the specific compound and

experimental conditions. Some studies have reported potent activity of certain compounds in

the LORA with MIC values ranging from ≤0.015 to 5.7 µM.[14]

Conclusion
The Microplate Alamar Blue Assay and the Low-Oxygen-Recovery Assay are complementary

methods essential for the comprehensive evaluation of antitubercular drug candidates. MABA

provides a rapid and cost-effective means to assess activity against replicating bacteria, while

LORA offers a crucial tool for identifying compounds effective against the persistent, non-

replicating population. The detailed protocols and data presentation formats provided in these

notes are intended to facilitate the standardized application of these assays in tuberculosis

drug discovery programs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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